molecular formula C13H14N2O B2516131 (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide CAS No. 1356816-90-4

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide

Cat. No.: B2516131
CAS No.: 1356816-90-4
M. Wt: 214.268
InChI Key: JOXFHAQBKZLKQN-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylphenyl group, and an N-methylprop-2-enamide moiety

Mechanism of Action

Target of Action

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is a highly selective α2 adrenergic receptor agonist . The α2 adrenergic receptors are primarily located in the central nervous system and play a crucial role in regulating neurotransmitter release from adrenergic neurons .

Mode of Action

This compound exerts its effects by binding to the α2 adrenergic receptors, thereby inhibiting the release of norepinephrine . This results in a decrease in neuronal activity, leading to sedative, anxiolytic, sympatholytic, and analgesic-sparing effects . It also induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

Biochemical Pathways

The activation of α2 adrenergic receptors by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell . This decrease in cAMP levels results in a reduction in the release of norepinephrine, thereby decreasing neuronal activity .

Pharmacokinetics

This compound is rapidly distributed and is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on its pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in neuronal activity, leading to sedative, anxiolytic, sympatholytic, and analgesic-sparing effects . It also induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .

Safety and Hazards

While specific safety data for “(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide” is not available, similar compounds like 2,3-DIMETHYLPHENOL are known to be hazardous . They are highly toxic by inhalation, ingestion or skin absorption . They are corrosive and extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes and skin .

Biochemical Analysis

Biochemical Properties

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the inhibition of enzyme activity, leading to altered metabolic pathways . Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, it can alter gene expression by binding to transcription factors or modifying epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound inhibits the activity of certain kinases, which play a crucial role in cell signaling . Additionally, it can induce changes in gene expression by interacting with transcription factors or modifying chromatin structure .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, toxic or adverse effects can occur. For example, in animal studies, low doses of this compound have been shown to reduce inflammation and pain . High doses can lead to toxicity, including liver and kidney damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can localize to specific compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide typically involves multiple steps. One common method starts with the reaction of 2,3-dimethylbenzaldehyde with malononitrile in the presence of a base to form the corresponding (Z)-2-cyano-3-(2,3-dimethylphenyl)acrylonitrile. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,3-dimethylphenyl)-2-propenenitrile
  • (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-ethylprop-2-enamide
  • (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylbut-2-enamide

Uniqueness

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both a cyano group and an N-methylprop-2-enamide moiety.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,3-dimethylphenyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-4-6-11(10(9)2)7-12(8-14)13(16)15-3/h4-7H,1-3H3,(H,15,16)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFHAQBKZLKQN-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C(C#N)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C(/C#N)\C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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